molecular formula C11H9NO2 B8664128 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one

Cat. No.: B8664128
M. Wt: 187.19 g/mol
InChI Key: AGHWGPKGIWWOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is a chemical compound that features an oxazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one typically involves the formation of the oxazole ring followed by its attachment to the phenyl group. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The van Leusen reaction remains a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-[4-(1,3-oxazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11-6-12-7-14-11/h2-7H,1H3

InChI Key

AGHWGPKGIWWOOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-[4-(5-oxazolyl)phenyl]-2-methyl-1,3-dioxolane (711 mg, 3.08 mmol) in acetone (18 ml) and water (2.8 ml) was added pyridinium p-toluenesulfonate (116 mg, 0.46 mmol), and the mixture was heated at reflux temperature for 8 hours. The mixture was cooled down to room temperature, and concentrated in vacuo. The residue was dissolved in diethylether and washed with saturated NaHCO3 aqueous solution, brine, dried over MgSO4, and concentrated in vacuo. The compound was used for next reaction without purification.
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711 mg
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116 mg
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18 mL
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2.8 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Acetylbenzaldehyde (2.96 g) and p-toluenesulfonylmethylisocyanate (4.69 g) were dissolved in methanol (200 mL). Potassium carbonate (3.32 g) was added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The solvent was evaporated, and the residue was purified through silica gel column chromatography (dichloromethane:methanol=100:1), followed by concentration under reduced pressure, to thereby yield the title compound (3.14 g).
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2.96 g
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reactant
Reaction Step One
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4.69 g
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200 mL
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solvent
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3.32 g
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reactant
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